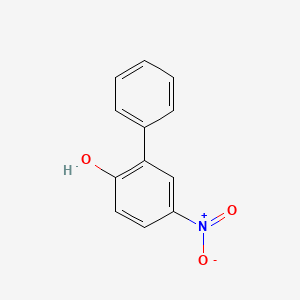

2-Hydroxy-5-nitrobiphenyl

概要

説明

2-Hydroxy-5-nitrobiphenyl is an aromatic compound with the molecular formula C12H9NO3 It is characterized by a biphenyl structure with a hydroxyl group at the second position and a nitro group at the fifth position

準備方法

Synthetic Routes and Reaction Conditions: 2-Hydroxy-5-nitrobiphenyl can be synthesized through several methods. One common approach involves the nitration of biphenyl followed by selective reduction and hydroxylation. Another method includes the direct nitration of 2-hydroxybiphenyl under controlled conditions to introduce the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are carefully controlled to achieve the desired outcome .

化学反応の分析

Reduction of the Nitro Group

The nitro group in 2-Hydroxy-5-nitrobiphenyl likely undergoes reduction under catalytic hydrogenation conditions, following mechanisms analogous to nitrobenzene derivatives . Key steps include:

-

Hydrogenation to Nitrosobenzene : Initial reduction of the nitro group to nitrosobenzene (ArNO).

-

Further Reduction to Phenylhydroxylamine (PHA) : Intermediate formation of PHA (ArNHOH).

-

Final Reduction to Aniline : Conversion of PHA to aniline (ArNH₂) via successive hydrogenation .

The presence of a hydroxyl group may influence the reaction pathway due to potential hydrogen bonding or steric effects. For example, in nitrobenzene derivatives, the adsorption of intermediates on catalyst surfaces can determine reaction outcomes .

Condensation and Disproportionation

Under certain conditions, nitroaromatic compounds may participate in condensation reactions. For instance, phenylhydroxylamine intermediates can undergo disproportionation to form nitrosobenzene and aniline :

This reaction is influenced by catalysts (e.g., Ni, Pd, Pt) and reaction conditions (temperature, pH) .

HPLC and Mass Spectrometry

This compound has been identified in standard mixtures using HPLC (UV 254 nm) and LC/MS . Key analytical data include:

Mutagenicity and Environmental Relevance

The compound has been studied in the context of mutagenic fractions in air particulates . Its presence in environmental samples suggests potential reactivity under atmospheric conditions, though specific reaction pathways are not detailed in the provided sources.

Stability and Compatibility

This compound’s stability and reactivity are influenced by its functional groups:

-

Nitro Group : Acts as a strong electron-withdrawing group, directing electrophilic substitution reactions.

-

Hydroxyl Group : May participate in acid-base reactions or hydrogen bonding, affecting solubility and reactivity.

Similar nitroaromatic compounds (e.g., 2-AMINO-5-NITROPHENOL) exhibit mild reducing properties and incompatibility with strong oxidizing agents . This suggests that this compound could react with oxidants, though specific reactions are not explicitly documented.

科学的研究の応用

Synthetic Applications

1.1 Organic Synthesis

2-Hydroxy-5-nitrobiphenyl serves as a versatile intermediate in organic synthesis. It is often utilized to create more complex molecules due to its reactive functional groups. The compound can participate in various reactions, including nucleophilic substitutions and coupling reactions, making it valuable for synthesizing pharmaceuticals and agrochemicals.

1.2 Synthesis of Nitrosylated Compounds

Recent studies have demonstrated that derivatives of this compound can undergo nitration to yield bioactive compounds. For instance, N-(2-hydroxy-5-nitrophenyl) acetamide has been shown to interact with soil microorganisms, leading to the formation of detoxification products that illustrate its ecological significance .

Biological Applications

2.1 Antimicrobial Activity

Research indicates that compounds derived from this compound exhibit antimicrobial properties. A study highlighted the synthesis of various derivatives that displayed moderate antibacterial activity against Salmonella typhi and Vibrio cholerae . These findings suggest potential applications in developing new antibacterial agents.

2.2 Plant-Microbe Interactions

The compound has been implicated in plant-microbe interactions, particularly in the detoxification processes mediated by soil bacteria like Pseudomonas laurentiana. These bacteria can convert this compound into glucoside derivatives, which may play a role in plant defense mechanisms against pathogens .

Environmental Applications

3.1 Biodegradation Studies

The biodegradation of this compound and its derivatives has been studied to understand their environmental impact. Microbial communities have been shown to metabolize these compounds, leading to the formation of less harmful products . This aspect is crucial for assessing the environmental safety of using such compounds in agriculture and industry.

Synthesis of Molybdenum Complexes

A notable study synthesized molybdenum complexes using ligands derived from this compound. These complexes were characterized for their catalytic properties, demonstrating the compound's utility beyond simple organic synthesis into coordination chemistry applications .

Enzyme Studies

The compound has also been used as a reagent in enzyme studies, particularly as Koshland's reagent for probing active sites in enzymes. This application highlights its role in biochemical research and understanding enzyme mechanisms .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings/Implications |

|---|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals | Versatile reactivity for complex molecule synthesis |

| Biological Activity | Antimicrobial agents | Moderate activity against specific bacteria |

| Environmental Impact | Biodegradation studies | Microbial metabolism leads to detoxification |

| Coordination Chemistry | Molybdenum complexes | Catalytic properties explored |

| Enzyme Studies | Koshland's reagent | Insights into enzyme active sites |

作用機序

The mechanism of action of 2-Hydroxy-5-nitrobiphenyl involves its interaction with various molecular targets. The hydroxyl and nitro groups play a crucial role in its reactivity and interaction with biological molecules. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components, potentially leading to biological effects .

類似化合物との比較

- 2-Hydroxy-5-nitrobenzyl bromide

- 2-Hydroxy-5-nitrobenzoic acid

- 2-Hydroxy-4-nitrobiphenyl

Comparison: 2-Hydroxy-5-nitrobiphenyl is unique due to its specific substitution pattern on the biphenyl ring, which imparts distinct chemical and biological properties.

特性

CAS番号 |

4291-29-6 |

|---|---|

分子式 |

C12H9NO3 |

分子量 |

215.20 g/mol |

IUPAC名 |

4-nitro-2-phenylphenol |

InChI |

InChI=1S/C12H9NO3/c14-12-7-6-10(13(15)16)8-11(12)9-4-2-1-3-5-9/h1-8,14H |

InChIキー |

FIBBSIRCVZWBML-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])O |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。